molecular formula C20H18FN3O2S B10861573 N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide

N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide

Cat. No.: B10861573
M. Wt: 383.4 g/mol
InChI Key: JPFMYSJUFUEHBI-HHHXNRCGSA-N
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Description

TNG260 is a novel, orally active, CoREST-selective deacetylase inhibitor developed for the treatment of cancers with STK11 mutations. This compound has shown promise in reversing resistance to immune checkpoint blockade therapies, particularly in non-small cell lung cancer (NSCLC) with STK11 loss-of-function mutations .

Preparation Methods

The synthesis of TNG260 involves the selective inhibition of the CoREST complex, which includes histone deacetylase 1 (HDAC1). The compound is designed to inhibit HDAC1 with 10-fold selectivity over HDAC3 and 500-fold selectivity for the CoREST complex over other HDAC1-containing complexes such as NuRD and Sin3 . The specific synthetic routes and industrial production methods for TNG260 are proprietary and have not been fully disclosed in the available literature.

Chemical Reactions Analysis

TNG260 primarily undergoes inhibition reactions targeting the CoREST complex. It does not exhibit direct cytotoxicity to cancer cells but instead modulates immune responses. The compound’s selectivity for HDAC1 over HDAC3 and other complexes is achieved through specific binding interactions, which have been characterized using cellular NanoBRET target engagement assays .

Comparison with Similar Compounds

TNG260 is unique in its selectivity for the CoREST complex and its ability to reverse immune evasion in STK11-mutant cancers. Similar compounds include other HDAC inhibitors such as vorinostat and panobinostat, which are pan-HDAC inhibitors approved for hematologic malignancies . these compounds lack the selectivity and immune-modulating properties of TNG260. Another related compound is ORY-1001, an LSD1 inhibitor that has shown limited efficacy in combination with anti-PD1 therapy compared to TNG260 .

Biological Activity

N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide, a compound of interest in medicinal chemistry, has shown promising biological activities, particularly in the context of cancer therapy. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and data.

  • Molecular Formula : C16H17F2N3O2S
  • Molecular Weight : 357.39 g/mol
  • CAS Number : 272778-12-8

The compound primarily functions as an inhibitor of specific signaling pathways involved in cell proliferation and survival. It has been noted for its ability to induce apoptosis in cancer cells through the activation of the CHOP pathway, which is integral to the unfolded protein response (UPR). This pathway is crucial for maintaining cellular homeostasis under stress conditions, such as those induced by tumorigenesis.

Anticancer Properties

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines, showing varying degrees of potency compared to standard chemotherapeutics like cisplatin .
  • Mechanistic Insights :
    • Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, evidenced by increased sub-G1 cell populations in flow cytometry analyses. Morphological changes consistent with apoptosis were confirmed via Hoechst staining .
    • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, leading to reduced cell proliferation rates .

Targeted Therapeutic Applications

The compound's selectivity for cancerous cells over normal cells suggests potential for use in targeted therapies. Its mechanism as a selective apoptotic activator positions it as a candidate for combination therapies with existing chemotherapeutics to enhance overall efficacy while minimizing side effects.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant cytotoxicity against MDA-MB-231 with IC50 values lower than cisplatin .
Study BIndicated that the compound effectively induces apoptosis in HT-29 cells through CHOP pathway activation .
Study CShowed synergistic effects when combined with other DNA-damaging agents, enhancing tumor cell sensitivity to treatment .

Properties

Molecular Formula

C20H18FN3O2S

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide

InChI

InChI=1S/C20H18FN3O2S/c1-27(23,26)17-9-4-14(5-10-17)20(25)24-19-12-15(6-11-18(19)22)13-2-7-16(21)8-3-13/h2-12,23H,22H2,1H3,(H,24,25)/t27-/m1/s1

InChI Key

JPFMYSJUFUEHBI-HHHXNRCGSA-N

Isomeric SMILES

C[S@@](=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N

Origin of Product

United States

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